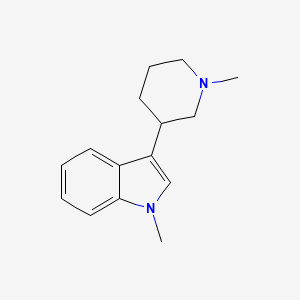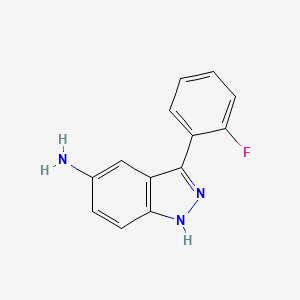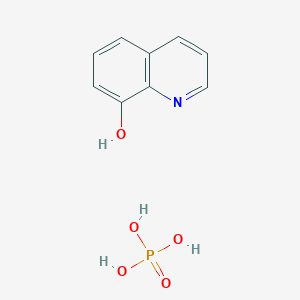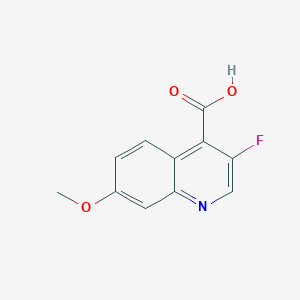
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-7-methoxyquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-6-methoxyaniline.
Cyclization: This intermediate undergoes cyclization with appropriate reagents to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Techniques like microwave irradiation and green chemistry protocols are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-fluoro-7-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties. It is a candidate for developing new drugs to treat infections and cancer.
Industry: Utilized in the production of liquid crystals and dyes
Mechanism of Action
The mechanism of action of 3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, disrupting essential biochemical pathways in cells
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
3-fluoro-7-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorine and methoxy substituents enhance its potential as a therapeutic agent compared to other quinoline derivatives .
Properties
CAS No. |
834884-21-8 |
|---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-6-2-3-7-9(4-6)13-5-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
XDQSXMJUQQGSGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



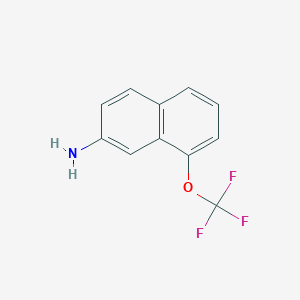
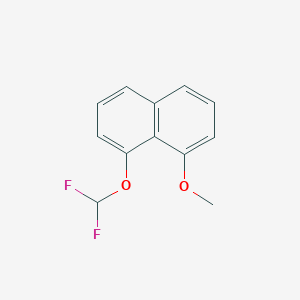
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)
![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)

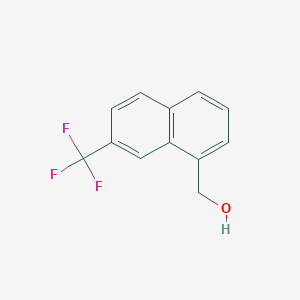

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

